Z-Phe-Val-Arg-pna HCl

Vue d'ensemble

Description

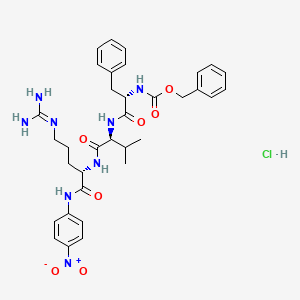

Z-Phe-Val-Arg-pna HCl: is a chromogenic substrate used primarily in biochemical research. The compound’s full name is Nα-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide hydrochloride . It is known for its application in enzymatic assays, particularly for detecting protease activity. The compound has a molecular formula of C34H42N8O7·HCl and a molecular weight of 711.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Val-Arg-pna HCl involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine using a benzyloxycarbonyl (Z) group. This is followed by the sequential addition of L-valine and L-arginine, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of the tripeptide with p-nitroaniline and subsequent deprotection to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets research-grade standards .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis Reactions

Z-Phe-Val-Arg-pna HCl undergoes selective hydrolysis catalyzed by serine and cysteine proteases, releasing p-nitroaniline (pNA) , which is quantified spectrophotometrically at 405–410 nm (ε = 8,800 M⁻¹cm⁻¹) . Key enzymatic interactions include:

Reaction Conditions and Parameters

Hydrolysis occurs optimally under physiological conditions (pH 7.4, 37°C) in buffered aqueous solutions . Key parameters for common proteases:

| Enzyme | pH Optimum | Temperature | Buffer System |

|---|---|---|---|

| Thrombin | 7.4–8.0 | 37°C | Tris-HCl, NaCl |

| Trypsin | 7.5–8.5 | 25–37°C | Phosphate buffer |

| Papain | 6.0–7.5 | 37°C | Cysteine-activated |

Kinetic Analysis and Enzyme Specificity

Kinetic studies reveal variations in catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) across enzymes:

Notable Findings :

-

Thrombin exhibits higher specificity for this compound compared to Bz-Phe-Val-Arg-pNA (K<sub>m</sub> = 25 μM) .

-

Trypsin’s catalytic efficiency is 2-fold higher than thrombin due to broader substrate tolerance .

Comparison with Structural Analogues

Modifications to the peptide backbone or protecting groups alter enzymatic reactivity:

| Compound | Enzymatic Activity (vs. This compound) | Key Structural Difference |

|---|---|---|

| Z-Arg-Arg-pNA | 30% lower activity with thrombin | Shorter peptide chain |

| Bz-Phe-Val-Arg-pNA | 15% higher K<sub>m</sub> for trypsin | Benzoyl vs. Z-group |

| H-D-Ile-Pro-Arg-pNA | 50% lower k<sub>cat</sub> with FXa | Altered N-terminal residue |

The Z-group (benzyloxycarbonyl) enhances steric hindrance, reducing non-specific cleavage compared to Bz derivatives .

Solvent and Isotope Effects

Deuterium solvent isotope effect (DSIE) studies demonstrate solvent reorganization during hydrolysis:

-

For FXa-catalyzed cleavage, ϕ<sub>1</sub> = ϕ<sub>2</sub> = 0.57 ± 0.07, indicating two proton bridges at the transition state .

-

Solvent rearrangement fractionation (ϕ<sub>S</sub> = 0.78 ± 0.16) suggests partial rate limitation by solvent dynamics .

Stability and Degradation

This compound is stable at −20°C but degrades under acidic (pH < 5) or alkaline (pH > 9) conditions, forming phenylalanine and valine residues .

Applications De Recherche Scientifique

Enzyme Kinetics and Protease Activity Characterization

Z-Phe-Val-Arg-pna HCl serves as a model substrate in enzyme kinetics studies. It allows researchers to determine the activity levels of various proteases through spectrophotometric analysis. The release of p-nitroaniline upon enzymatic cleavage can be monitored at 405 nm, providing a reliable method for quantifying enzyme activity.

Biological Research

In biological research, this compound is employed to investigate the activity of proteases in different biological samples, including blood plasma and tissue extracts. By measuring the enzymatic activity in these samples, researchers can gain insights into physiological and pathological processes involving proteolytic enzymes.

Medical Diagnostics

This compound is utilized in diagnostic assays to measure the activity of specific proteases that may indicate certain diseases or conditions. For instance, elevated levels of certain proteases can be associated with cancer progression or inflammatory diseases, making this compound valuable in clinical diagnostics.

Pharmaceutical Industry Applications

In the pharmaceutical industry, this compound is used for the development and quality control of protease inhibitors. These inhibitors are critical in treating various diseases, including viral infections and cancer. The compound's ability to serve as a substrate for testing inhibitor efficacy enhances its utility in drug development.

Biochemical Pathways Affected

- Protein Degradation Pathways : Cathepsins play significant roles in protein turnover and degradation.

- Digestion Regulation : Enzymes like trypsin and plasma kallikrein are involved in digestive processes and blood coagulation.

Preparation and Synthesis

The synthesis of this compound involves the stepwise coupling of protected amino acids:

- Protection : The amino group of L-phenylalanine is protected using a benzyloxycarbonyl (Z) group.

- Coupling : Sequential addition of L-valine and L-arginine follows.

- Finalization : The tripeptide is coupled with p-nitroaniline and subsequently deprotected to yield the final product.

Case Studies

- Protease Activity in Cancer Research : Studies have utilized this compound to monitor cathepsin activity in cancerous tissues, revealing correlations between enzyme levels and tumor progression.

- Diagnostic Assays for Inflammation : Clinical evaluations have employed this compound to assess proteolytic activity in inflammatory conditions, aiding in understanding disease mechanisms.

Mécanisme D'action

Z-Phe-Val-Arg-pna HCl acts as a substrate for proteases. The enzyme catalyzes the hydrolysis of the peptide bond between the arginine residue and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of hydrolysis provides insights into the enzyme’s activity and specificity .

Comparaison Avec Des Composés Similaires

- Nα-benzyloxycarbonyl-L-arginyl-L-arginine p-nitroanilide (Z-Arg-Arg-pna)

- Nα-benzyloxycarbonyl-L-phenylalanyl-L-arginine p-nitroanilide (Z-Phe-Arg-pna)

- Nα-benzyloxycarbonyl-L-glutaminyl-L-arginine p-nitroanilide (Z-Gln-Arg-pna)

Uniqueness: Z-Phe-Val-Arg-pna HCl is unique due to its specific sequence of amino acids, which makes it a suitable substrate for a wide range of proteases. Its chromogenic properties allow for easy and accurate detection of enzymatic activity, making it a valuable tool in both research and industrial applications .

Activité Biologique

Z-Phe-Val-Arg-pna HCl, also known as Nα-benzyloxycarbonyl-L-phenylalanine-L-valine-L-arginine p-nitroanilide hydrochloride, is a chromogenic substrate widely utilized in biochemical research to study protease activity. This compound serves as a vital tool in various biological assays, particularly for detecting and characterizing the enzymatic activity of proteases.

Overview of this compound

- Chemical Formula : C34H43ClN8O7

- Molecular Weight : 711.23 g/mol

- CAS Number : 69716-00-3

This compound primarily targets proteolytic enzymes, including:

- Cathepsins : B, K, L, and S

- Other Enzymes : Papain, Trypsin, Plasma Kallikrein

The compound acts as a substrate for these enzymes, undergoing cleavage that releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This reaction is crucial for monitoring protease activity in various biological contexts.

Biochemical Pathways and Cellular Effects

The cleavage of this compound by proteases influences several biochemical pathways:

- Protein Degradation Pathways : Cathepsins play significant roles in protein turnover and degradation.

- Digestion Regulation : Trypsin and plasma kallikrein are involved in digestive processes and blood coagulation.

The release of p-nitroaniline upon cleavage can serve as an indicator of enzyme activity, providing insights into cellular metabolism and signaling pathways.

Research Applications

This compound has diverse applications across various fields:

1. Biochemistry

- Used in enzyme kinetics studies to characterize protease activity.

- Serves as a model substrate for developing new protease inhibitors.

2. Medical Research

- Employed in diagnostic assays to measure specific protease activities associated with diseases.

- Investigated for its role in cancer research by assessing the activity of proteases linked to tumor progression.

3. Pharmaceutical Industry

- Utilized in the development and quality control of protease inhibitors.

- Important for therapeutic applications targeting diseases where proteases play a pivotal role.

Case Study 1: Protease Activity Measurement

In a study examining the activity of cathepsins in human tissues, this compound was used to quantify enzyme levels. The results indicated significant differences in cathepsin activity between healthy and diseased tissues, highlighting its potential as a biomarker for disease progression .

Case Study 2: Enzyme Inhibition Studies

Research focused on the inhibitory effects of various compounds on trypsin activity using this compound as a substrate. The study demonstrated that specific inhibitors could effectively reduce trypsin-mediated cleavage, underscoring the compound's utility in drug development .

Data Table: Summary of Enzyme Specificity

| Enzyme Type | Specificity | Reaction Product | Detection Method |

|---|---|---|---|

| Cathepsins B, K, L | High | p-nitroaniline | Spectrophotometry (405 nm) |

| Trypsin | Moderate | p-nitroaniline | Spectrophotometry (405 nm) |

| Plasma Kallikrein | Low | p-nitroaniline | Spectrophotometry (405 nm) |

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H/t27-,28-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJGHXZFWVYPKW-BJRQXHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43ClN8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.